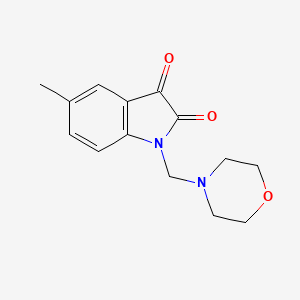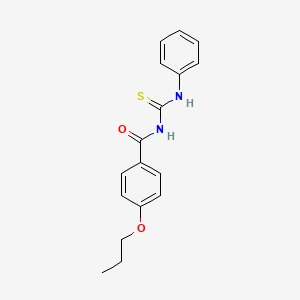![molecular formula C12H22N2O B5141909 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine](/img/structure/B5141909.png)
1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine, also known as IAC, is a chemical compound that has been widely used in scientific research due to its unique properties. IAC is a potent DNA alkylating agent that has been shown to inhibit cell proliferation and induce cell death in various cancer cell lines. In
Mecanismo De Acción
1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine works by binding to DNA and causing DNA damage. This damage leads to the activation of various cell signaling pathways, which ultimately results in cell death. 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine has been shown to induce DNA cross-linking, which prevents DNA replication and cell division. This mechanism of action makes 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine a potent anticancer agent.
Biochemical and Physiological Effects
1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and cause DNA damage. 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine has also been shown to activate various cell signaling pathways, including the p53 pathway, which plays a critical role in regulating cell growth and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine is its potent anticancer properties. It has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for cancer therapy. However, 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine is also highly toxic, which limits its use in lab experiments. The toxicity of 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine also makes it difficult to administer in vivo, as it can cause severe side effects.
Direcciones Futuras
There are several future directions for the study of 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine. One area of research is the development of new, more efficient synthesis methods for 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine. Another area of research is the development of new formulations of 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine that can be administered in vivo with minimal toxicity. Additionally, further research is needed to understand the mechanism of action of 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine and its potential use in gene therapy.
Métodos De Síntesis
The synthesis of 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine involves the reaction of piperidine with isobutyraldehyde and aziridine in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain pure 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine. The synthesis of 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In addition to its anticancer properties, 1-[(1-isobutyl-2-aziridinyl)carbonyl]piperidine has been studied for its potential use in gene therapy, as it can be used to deliver therapeutic genes to cancer cells.
Propiedades
IUPAC Name |
[1-(2-methylpropyl)aziridin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-10(2)8-14-9-11(14)12(15)13-6-4-3-5-7-13/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTGLWRCIRODRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Methylpropyl)aziridin-2-yl]-piperidin-1-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[benzyl(methyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5141830.png)

![2-[4-(1-benzofuran-2-ylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5141842.png)


![N-[(1-{2-[4-(2-chlorophenoxy)-1-piperidinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methyl-2-propanamine](/img/structure/B5141868.png)
![4-({[(2-methylbenzyl)thio]acetyl}amino)benzamide](/img/structure/B5141878.png)

![N,N'-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]di(1-naphthamide)](/img/structure/B5141889.png)
![4-ethoxy-N-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5141897.png)
![ethyl 7-cyclopropyl-3-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5141899.png)

![5-[(4-bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5141916.png)
